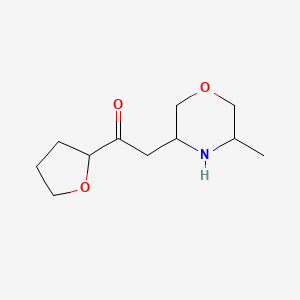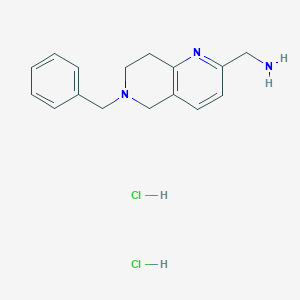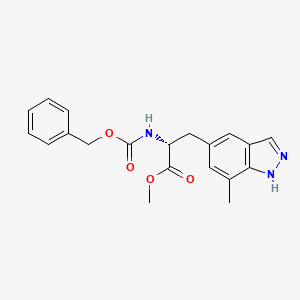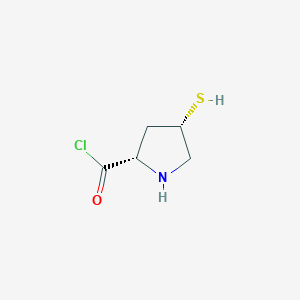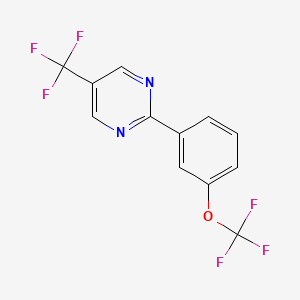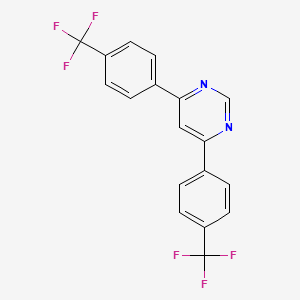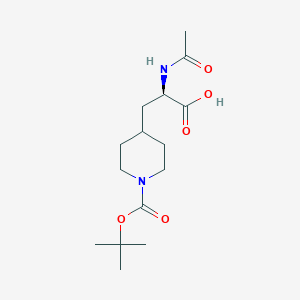
(R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a piperidinyl ring, and a tert-butoxycarbonyl protecting group. Its molecular formula is C13H24N2O4, and it has a molecular weight of 272.34 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are employed to remove the Boc group.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and deprotected amines .
科学的研究の応用
Chemistry
In chemistry, ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it a useful tool in biochemical assays .
Medicine
In medicine, ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is investigated for its potential therapeutic properties. It is explored as a precursor for drug development, particularly in the design of protease inhibitors and other enzyme-targeting drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its stability and reactivity make it suitable for various manufacturing processes .
作用機序
The mechanism of action of ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the piperidinyl ring provides structural stability. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthesis .
類似化合物との比較
Similar Compounds
- ®-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
- ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
- ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)propanoic acid
Uniqueness
®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is unique due to its specific substitution pattern on the piperidinyl ring. This configuration provides distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry .
特性
分子式 |
C15H26N2O5 |
|---|---|
分子量 |
314.38 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-10(18)16-12(13(19)20)9-11-5-7-17(8-6-11)14(21)22-15(2,3)4/h11-12H,5-9H2,1-4H3,(H,16,18)(H,19,20)/t12-/m1/s1 |
InChIキー |
JPEDBUKLHZSVBD-GFCCVEGCSA-N |
異性体SMILES |
CC(=O)N[C@H](CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


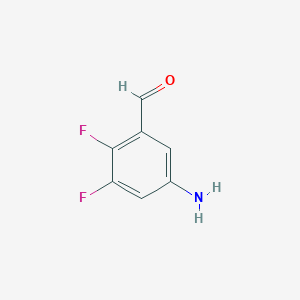
![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
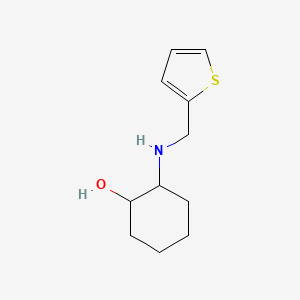
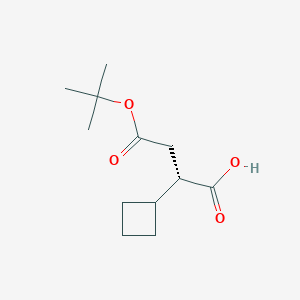
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
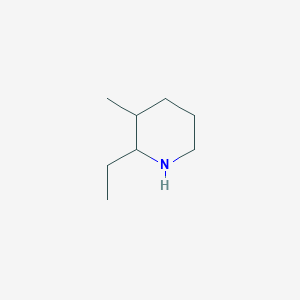

![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
